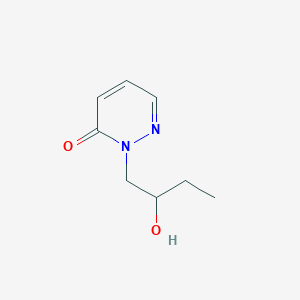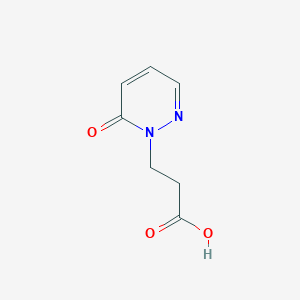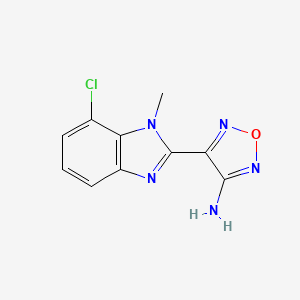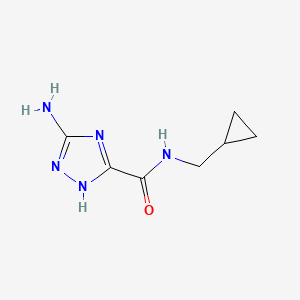
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a triazole derivative that has shown promise as an anti-tumor and anti-inflammatory agent. The purpose of
Mécanisme D'action
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been proposed that 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may inhibit the activity of enzymes involved in DNA synthesis and repair, thereby leading to cell death. 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may also modulate the activity of signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have anti-tumor and anti-inflammatory effects, as well as potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted therapies.
Orientations Futures
There are several future directions for research on 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide. One area of focus could be the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further studies could investigate the potential applications of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide in the treatment of other diseases beyond cancer and inflammation. Finally, research could focus on optimizing the synthesis method to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.
Méthodes De Synthèse
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and then treating the resulting product with 5-carboxamido-1H-tetrazole. This method has been optimized to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.
Applications De Recherche Scientifique
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-7-10-5(11-12-7)6(13)9-3-4-1-2-4/h4H,1-3H2,(H,9,13)(H3,8,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWZQJZKSXUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
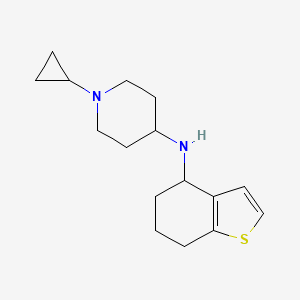

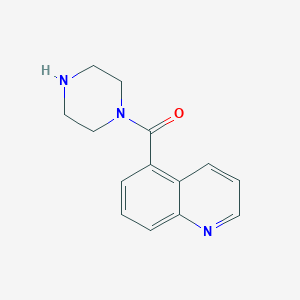

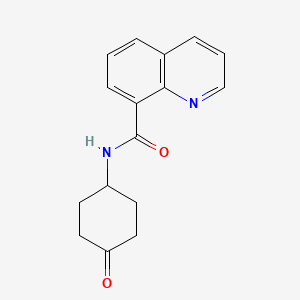
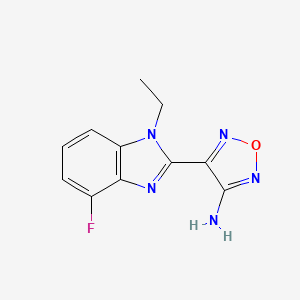
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)

